![molecular formula C17H22N2O B2796129 8a-(5,6,7,8-Tetrahydronaphthalen-2-yl)-octahydropyrrolo[1,2-a]pyrimidin-6-one CAS No. 1018568-05-2](/img/structure/B2796129.png)
8a-(5,6,7,8-Tetrahydronaphthalen-2-yl)-octahydropyrrolo[1,2-a]pyrimidin-6-one
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Overview
Description
This typically includes the compound’s IUPAC name, other names it might be known by, its molecular formula, and its structure. It may also include information on what the compound is used for or any notable properties .
Synthesis Analysis
This involves detailing the methods used to synthesize the compound, including the starting materials, the type of reaction, the conditions under which the reaction is carried out, and the yield .Molecular Structure Analysis
This involves examining the compound’s molecular structure, including its atomic arrangement and any functional groups. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions the compound undergoes, including the reactants, products, and conditions of the reaction .Physical And Chemical Properties Analysis
This involves detailing the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Synthesis and Medicinal Chemistry Applications
Synthesis and SAR of Vanilloid Receptor-1 Antagonists : Compounds including analogs with similar structures have been identified as potent inhibitors of human and rat TRPV1 in vitro, showcasing enhanced solubility and metabolic stability improvements (Doherty et al., 2008).
Natural Compound Isolation : Analogous structures have been isolated from the aerial part of Sida rhombifolia, indicating the compound's relevance in natural product chemistry and potential therapeutic applications (Sutradhar et al., 2021).
Antitumor and Antioxidant Activities : Derivatives containing similar structural motifs have been synthesized and evaluated for their tumor inhibitory and antioxidant activities, revealing promising potency against liver cancer cells (HepG-2) and scavenging potency higher than ascorbic acid (Hamdy et al., 2013).
Osteoporosis Prevention and Treatment : Compounds structurally related have been identified as potent and selective antagonists of the αvβ3 receptor, showing efficacy in an in vivo model of bone turnover and selected for clinical development for treating osteoporosis (Coleman et al., 2004).
Organic and Pharmaceutical Chemistry
Antiinflammatory Agents : N-substituted amino acids with complex pyrimidine structures have been synthesized and tested for antiinflammatory activity, showcasing significant antiphlogistic activity (Bruno et al., 1999).
Synthesis of Bioactive Compounds : Efforts to synthesize novel antitumor and antimicrobial active heterocyclic compounds from chalcones as precursors, containing naphthalene moiety, have been explored, highlighting the versatility of such structural frameworks in drug development (Hassan et al., 2022).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
8a-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,3,4,7,8-hexahydropyrrolo[1,2-a]pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c20-16-8-9-17(18-10-3-11-19(16)17)15-7-6-13-4-1-2-5-14(13)12-15/h6-7,12,18H,1-5,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USDFBBKAAWFRMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C34CCC(=O)N3CCCN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8a-(5,6,7,8-Tetrahydronaphthalen-2-yl)-octahydropyrrolo[1,2-a]pyrimidin-6-one |
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